molecular formula C13H15NO2 B1583666 Coumarin 2 CAS No. 26078-25-1

Coumarin 2

Cat. No.: B1583666
CAS No.: 26078-25-1
M. Wt: 217.26 g/mol
InChI Key: QZXAEJGHNXJTSE-UHFFFAOYSA-N
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Description

Coumarin 2, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused to an α-pyrone ring. This compound is a colorless crystalline solid with a sweet odor reminiscent of vanilla. It is naturally found in various plants and is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Target of Action

Coumarin 2 primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body . Additionally, this compound has been found to inhibit carbonic anhydrase, a zinc-containing metal enzyme .

Mode of Action

The interaction of this compound with its targets involves various mechanisms. It inhibits the synthesis of vitamin K, a key component in blood clotting . Furthermore, it has been reported to inhibit carbonic anhydrase, target PI3K/Akt/mTOR signaling pathways, induce cell apoptosis, and inhibit multiple drug resistance . The unique chemical structure of this compound facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the phenylpropanoid pathway, which is responsible for the production of a wide range of secondary metabolites in plants . It also modulates the Nrf2 signaling pathway, indirectly inducing intestinal inflammatory activity through the reduction in oxidative stress .

Pharmacokinetics

It has been reported that coumarins show hepatic metabolism where cytochrome p450 acts as an inducer of the oxidative processes of coumarins . It has also been demonstrated that the intestinal microbiome plays an important role . Coumarins are rapidly absorbed and distributed throughout the body with high concentrations detected in the liver and kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It improves abnormal insulin signaling, reduces oxidative stress/inflammation, activates AMP-activated protein kinase (AMPK), protects pancreatic beta cells from damage, and inhibits α-glucosidase . Additionally, it has been found to suppress the activity of carbonic anhydrase, inhibit multiple drug resistance, promote cell apoptosis, and increase the activity of the PI3K/Akt/mTOR signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Due to low production in plants, the upscaling and industrial scale production, commercialization, and industry demand of coumarins has faced hurdles .

Biochemical Analysis

Biochemical Properties

Coumarin 2 plays a key role in biochemical reactions, particularly as a fluorophore. It is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The interactions of this compound with enzymes, proteins, and other biomolecules are largely due to its fluorescent properties, which allow it to bind to these molecules and emit light upon excitation .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The exact effects of this compound on these processes are still being researched.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context . It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Comparison with Similar Compounds

Coumarin 2 is unique due to its diverse biological activities and applications. Similar compounds include:

Uniqueness: this compound stands out due to its versatility in both synthetic chemistry and biological applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in multiple fields .

Properties

IUPAC Name

7-(ethylamino)-4,6-dimethylchromen-2-one
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InChI

InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXAEJGHNXJTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20885331
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Molecular Weight

217.26 g/mol
Source PubChem
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Physical Description

Powder; [MSDSonline]
Record name Coumarin 2
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CAS No.

26078-25-1
Record name 7-Ethylamino-4,6-dimethylcoumarin
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Record name Coumarin 2
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Record name Coumarin 2
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Record name 7-(ethylamino)-4,6-dimethyl-2-benzopyrone
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Record name COUMARIN 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Coumarin 2?

A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic absorption and emission spectra. Its UV-Vis absorption spectrum typically shows a maximum around 322 nm. [] Upon excitation, it displays strong fluorescence with an emission maximum around 450 nm. [] The exact positions of these peaks may slightly vary depending on the solvent and environment.

Q3: Are there studies on incorporating this compound into solid matrices?

A4: Yes, researchers have successfully incorporated this compound into silicate matrices, both as bulk materials and thin films. These materials have been investigated for potential applications in tunable solid-state lasers. [, ]

Q4: How is this compound utilized in energy transfer studies?

A5: this compound acts as an efficient energy donor in FRET (Förster Resonance Energy Transfer) systems. It can transfer excitation energy to acceptor molecules like Coumarin 343 when in close proximity. This property has been explored in designing light-harvesting systems and molecular probes. [, , , , ]

Q5: Can this compound be used to create responsive systems?

A6: Yes, researchers have incorporated this compound into systems where its fluorescence is modulated by external stimuli. For instance, in a study involving a shape-persistent macrocycle containing both this compound and 2,2’-bipyridine units, the protonation state of the bipyridine units influenced the fluorescence of this compound, effectively creating a chemical system that mimics decoding operations. [, ]

Q6: Can this compound be used for sensing applications?

A7: Yes, a study demonstrated the potential of this compound as part of a near IR-emitting DNA probe. The system utilized a three-component energy transfer cascade with this compound, Rhodamine, and a lanthanide complex. The presence of double-stranded DNA selectively disrupted one of the energy transfer pathways, leading to changes in the near-IR emission, enabling DNA sensing. [, ]

Q7: Are there any known biological applications of this compound?

A8: While not extensively explored in these papers, this compound's role as a fluorophore in a study designing a fluorescent probe for cysteine detection highlights its potential for biological applications. The probe utilized a coumarin-hemicyanine dye, leveraging the unique reaction mechanism with cysteine for selective detection. []

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